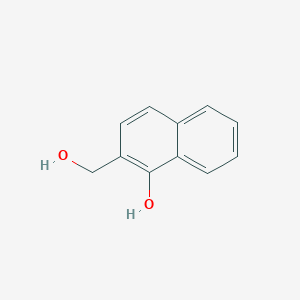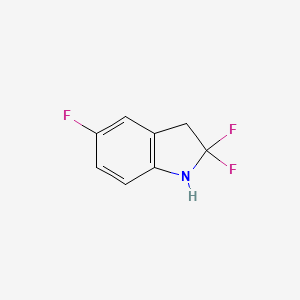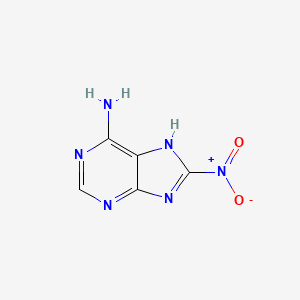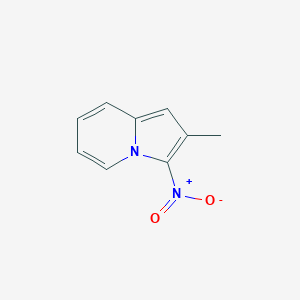
3-(2,5-Dimethylphenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenoxy)azetidine: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,5-dimethylphenoxy group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenoxy)azetidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dimethylphenol with an appropriate azetidine precursor. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic attack on the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,5-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydrogenated azetidine rings.
Substitution: Substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2,5-Dimethylphenoxy)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays .
Medicine: Its azetidine ring is a key structural motif in several bioactive compounds, including antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and material science .
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylphenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. Additionally, the azetidine ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
3-(2,5-Dimethylphenoxy)aziridine: Similar structure but with a three-membered ring.
3-(2,5-Dimethylphenoxy)pyrrolidine: Similar structure but with a five-membered ring.
3-(2,5-Dimethylphenoxy)piperidine: Similar structure but with a six-membered ring.
Uniqueness: 3-(2,5-Dimethylphenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The presence of the 2,5-dimethylphenoxy group further enhances its stability and potential for diverse applications. Compared to its analogs, the azetidine ring offers a balance between ring strain and reactivity, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(2,5-dimethylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
MRVQLOQAKVBDBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)





